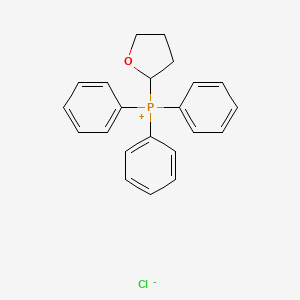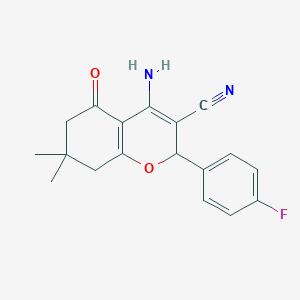
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoroethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
The synthesis of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and trifluoroethyl compounds.
Reaction Conditions: The synthetic route often involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. Common reagents used include fluorinating agents, methylating agents, and trifluoroethylating agents.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反应分析
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the fluoro group, leading to the formation of substituted benzene derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene finds applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of novel materials and catalysts.
Biology: In biological research, the compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s fluorinated groups enhance its metabolic stability and bioavailability, making it a potential candidate for drug development. It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects are mediated through the formation of stable complexes with target proteins and the alteration of their activity.
相似化合物的比较
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Fluoro-3-methylbenzene, 1-Fluoro-5-(2,2,2-trifluoroethyl)benzene, and 1-Methyl-3-(2,2,2-trifluoroethyl)benzene share structural similarities.
Uniqueness: The presence of both a fluoro group and a trifluoroethyl group in this compound imparts unique electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
属性
分子式 |
C9H8F4 |
|---|---|
分子量 |
192.15 g/mol |
IUPAC 名称 |
1-fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-7(4-8(10)3-6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChI 键 |
ICUJOHGYDOUHMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)




![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)



![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)
